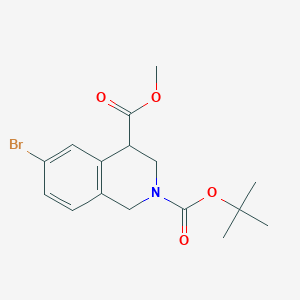

2-O-Tert-butyl 4-O-methyl 6-bromo-3,4-dihydro-1H-isoquinoline-2,4-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-O-Tert-butyl 4-O-methyl 6-bromo-3,4-dihydro-1H-isoquinoline-2,4-dicarboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-Tert-butyl 4-O-methyl 6-bromo-3,4-dihydro-1H-isoquinoline-2,4-dicarboxylate typically involves multiple steps, including the formation of the isoquinoline core, bromination, and the introduction of tert-butyl and methyl groups. Common reagents used in these reactions include bromine, tert-butyl alcohol, and methyl iodide. The reaction conditions often involve the use of solvents such as methanol or dichloromethane and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Reduction of the Nitro Group

The nitro group at position 6 undergoes catalytic hydrogenation to form an amine derivative. This reaction is typically performed under hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst:

Reaction :

Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylateH25 Pa, Pd/CEthyl 5-amino-4-(1-pyrrolidinyl)-3-quinolinecarboxylate+H2O

Conditions :

-

Pressure: 5 Pa (hydrogenation vessel)

-

Temperature: Room temperature

-

Catalyst: 20% Pd/C (3–5 g per 100 mmol substrate)

Product : The resulting 5-amino derivative retains the ester and pyrrolidinyl groups, enabling further functionalization .

Hydrolysis of the Ester Group

The ethyl ester at position 3 is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid:

Reaction :

Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylateΔHCl, H2O6-Nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylic acid+EtOH

Conditions :

Product : The carboxylic acid derivative is a key intermediate for synthesizing quinolone antibiotics .

Cyclization Reactions

The quinoline core participates in cyclization under alkaline conditions. For example, treatment with potassium t-butoxide in t-butanol facilitates ring closure:

Reaction :

Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate60∘CKOtBu, t-BuOHFused tricyclic derivative+EtOH

Conditions :

Product : The reaction forms a fused tricyclic structure, enhancing rigidity for biological targeting .

Substitution at the Quinoline Core

The electron-deficient quinoline ring allows nucleophilic aromatic substitution (NAS) at position 7 or 8, depending on directing effects of the nitro and pyrrolidinyl groups:

Reaction :

Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylateEt3NNH2R, DMF7-Substituted derivative

Conditions :

-

Amine: Primary or secondary amine (2 equiv)

-

Solvent: NMP or DMF

-

Base: Triethylamine (2 equiv)

Example : Substitution with furfurylamine yields methyl 7-(furan-2-ylmethyl)-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate in 87% yield .

Oxidative Transformations

Oxidation of dihydroquinoline intermediates (derived from the parent compound) using IBX (2-iodoxybenzoic acid) generates fully aromatic quinolones:

Reaction :

4-Hydroxy-1,2,3,4-tetrahydroquinoline intermediate80∘CIBX, DMSOAromatic quinoline derivative

Conditions :

Product : The reaction restores aromaticity, critical for antibacterial activity in quinolone drugs .

Functionalization of the Pyrrolidinyl Group

The pyrrolidine ring undergoes alkylation or acylation to introduce additional substituents:

Reaction :

4-(1-Pyrrolidinyl) groupCH3CNR-X, K2CO3N-Alkylated or N-acylated derivative

Conditions :

-

Alkylating agent: Alkyl halide (1.2 equiv)

-

Base: Potassium carbonate

-

Solvent: Acetonitrile

Application : Modifications here enhance pharmacokinetic properties, such as solubility and bioavailability .

Applications De Recherche Scientifique

Medicinal Chemistry

Biological Activities:

Isoquinoline derivatives are known for their diverse biological activities. Research indicates that 2-O-Tert-butyl 4-O-methyl 6-bromo-3,4-dihydro-1H-isoquinoline-2,4-dicarboxylate may exhibit potential antimicrobial , anticancer , and anti-inflammatory properties. These activities make it a candidate for drug development and pharmacological studies.

Case Study:

In a study focused on isoquinoline derivatives, compounds similar to this compound demonstrated significant inhibition of cancer cell lines. The mechanism involved modulation of specific molecular targets related to cancer progression and inflammation pathways .

Organic Synthesis

Building Block:

This compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution.

Reactions:

- Oxidation: Can introduce additional functional groups.

- Reduction: Alters specific functional groups.

- Substitution: The bromine atom can be replaced with other groups through nucleophilic substitution reactions.

Table 1: Common Reactions of the Compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Introduces functional groups | Carboxylic acids or ketones |

| Reduction | Alters functional groups | Alcohols |

| Substitution | Replaces bromine with other groups | Various alkyl or aryl derivatives |

Material Science

Development of New Materials:

The unique structure of this compound allows it to be utilized in developing new materials with specific properties. Its stability and reactivity make it suitable for creating polymers and other composite materials.

Industrial Applications:

In industrial settings, this compound can be optimized for higher yields and purity through advanced synthesis protocols. Techniques such as continuous flow reactors are employed to enhance production efficiency while maintaining quality .

Mécanisme D'action

The mechanism of action of 2-O-Tert-butyl 4-O-methyl 6-bromo-3,4-dihydro-1H-isoquinoline-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromo-4,6-di-tert-butylphenol: Another brominated compound with tert-butyl groups, used in pharmaceutical intermediates and as a reagent in organic synthesis.

tert-Butyl bromide: A simpler brominated compound used to introduce tert-butyl groups in organic synthesis.

Uniqueness

2-O-Tert-butyl 4-O-methyl 6-bromo-3,4-dihydro-1H-isoquinoline-2,4-dicarboxylate is unique due to its specific combination of functional groups and its isoquinoline core

Activité Biologique

The compound 2-O-Tert-butyl 4-O-methyl 6-bromo-3,4-dihydro-1H-isoquinoline-2,4-dicarboxylate is a member of the isoquinoline family, which has garnered attention due to its potential biological activities. Isoquinolines are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this specific compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H19BrN2O4

- Molecular Weight : 373.24 g/mol

Biological Activity Overview

Research indicates that isoquinoline derivatives exhibit a range of biological activities. The specific activities associated with This compound include:

- Antiviral Activity : Preliminary studies have shown that isoquinoline derivatives can inhibit viral replication. For instance, compounds with similar structures have demonstrated significant inhibition against HIV integrase with IC50 values in the low micromolar range .

- Anticancer Potential : Isoquinolines have been investigated for their ability to induce apoptosis in cancer cells. Some derivatives showed promising results in inhibiting cell proliferation in various cancer cell lines .

- Anti-inflammatory Effects : Compounds in this class have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of HIV integrase | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Reduction of cytokine levels |

Case Study: Antiviral Efficacy

In a study analyzing the antiviral properties of structurally similar isoquinolines, researchers found that certain compounds exhibited IC50 values as low as 1.77 μM against HIV integrase . This suggests that This compound may possess comparable antiviral efficacy due to its structural similarities.

Case Study: Anticancer Activity

Another investigation focused on the anticancer potential of isoquinoline derivatives revealed that several compounds led to significant reductions in cell viability across different cancer types. For instance, derivatives were tested against breast and lung cancer cell lines, showing IC50 values ranging from 5 to 15 μM . This indicates that the compound may also hold promise in cancer therapy.

The biological activity of isoquinolines is often attributed to their ability to interact with various biological targets:

- Enzyme Inhibition : Many isoquinoline derivatives act as inhibitors of key enzymes involved in viral replication and cancer cell proliferation.

- Receptor Modulation : Some compounds may function as modulators of G-protein coupled receptors (GPCRs), influencing cellular signaling pathways related to inflammation and cancer progression.

Propriétés

IUPAC Name |

2-O-tert-butyl 4-O-methyl 6-bromo-3,4-dihydro-1H-isoquinoline-2,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(20)18-8-10-5-6-11(17)7-12(10)13(9-18)14(19)21-4/h5-7,13H,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNBKTUXEQPXNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C2=C(C1)C=CC(=C2)Br)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.